[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone
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Overview
Description
[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone is a compound that features a pyrimidine ring and a piperazine moiety linked to a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Formation of the Piperazine Moiety: The piperazine ring is often synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The pyrimidine and piperazine moieties are then coupled using a suitable linker, such as a methanone group, under conditions that may involve the use of catalysts like palladium or copper.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Pyrimidinyl)piperazino][4-methylphenyl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
[4-(2-Pyrimidinyl)piperazino][4-chlorophenyl]methanone: Contains a chlorine atom instead of a trifluoromethyl group.
[4-(2-Pyrimidinyl)piperazino][4-nitrophenyl]methanone: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile and make it a valuable candidate for drug development.
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-2-12(3-5-13)14(24)22-8-10-23(11-9-22)15-20-6-1-7-21-15/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBBBDVRDSLFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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